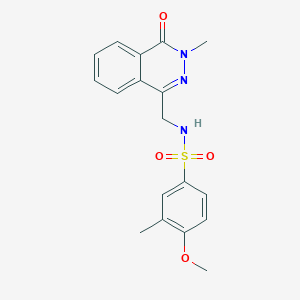

4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with methoxy (4-position) and methyl (3-position) groups, linked via a methylene bridge to a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl moiety. Structural characterization of such compounds often employs X-ray crystallography, with SHELX software (e.g., SHELXL, SHELXS) being widely used for refinement and solution .

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-12-10-13(8-9-17(12)25-3)26(23,24)19-11-16-14-6-4-5-7-15(14)18(22)21(2)20-16/h4-10,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQKPMBXJPUDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives, which share structural similarities with the given compound, are known to interact with their targets in a way that leads to a variety of biological activities. These interactions often result in changes at the molecular level that can have significant effects on the biological system as a whole.

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these interactions can vary widely, depending on the specific biological activity and the system in which the compound is acting.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the effects of this compound at the molecular and cellular level are diverse and potentially significant.

Biological Activity

4-Methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonamide group and a dihydrophthalazine moiety. Its IUPAC name reflects these components, indicating its potential for various interactions within biological systems.

| Property | Value |

|---|---|

| Chemical Formula | C14H16N4O3S |

| Molecular Weight | 316.36 g/mol |

| IUPAC Name | 4-Methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide |

| CAS Number | Not available |

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study by El-Kady et al. (2022) demonstrated that compounds similar to 4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, specifically those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase . A notable case study involved the application of similar sulfonamide derivatives in treating resistant cancer types, where they demonstrated enhanced efficacy compared to standard treatments.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this sulfonamide derivative exhibits anti-inflammatory effects. Research indicates that it can inhibit key inflammatory mediators such as TNF-alpha and IL-6 in cellular models . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of 4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication processes in cancer cells.

- Modulation of Signaling Pathways : The anti-inflammatory effects may result from modulation of NF-kB signaling pathways.

Case Studies

- Antibacterial Activity : A clinical trial assessed the efficacy of a related sulfonamide in treating urinary tract infections caused by resistant bacteria. Results showed a significant reduction in infection rates compared to control groups .

- Cancer Treatment : In a preclinical model, administration of the compound led to a marked decrease in tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

Key Observations:

- Heterocyclic Moieties: The target compound’s phthalazinone ring contrasts with the pyrazolopyrimidine-chromenone system in Example 53 () and the thiazolidinone in .

- Substituent Effects : Fluoro groups in Example 53 increase electronegativity and may enhance metabolic stability compared to the methoxy/methyl groups in the target compound .

- Molecular Weight : Example 53 has a higher molecular weight (589.1 g/mol) due to its extended heterocyclic system, which may influence pharmacokinetic properties like absorption and distribution.

Physicochemical and Functional Implications

- Melting Points : Example 53’s melting point (175–178°C) suggests moderate thermal stability, likely influenced by fluorinated aromatic systems. The absence of data for the target compound limits direct comparison, but its methoxy group may lower melting points relative to fluorinated analogs.

- The phthalazinone moiety in the target compound may target kinases or DNA-interacting proteins, whereas Example 53’s chromenone-pyrazolopyrimidine system could exhibit anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.